molecular formula C8H12Cl2N2O3 B2557790 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride CAS No. 2375268-80-5

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2557790
CAS No.: 2375268-80-5
M. Wt: 255.1
InChI Key: GWLXGHRNHWCLDF-UHFFFAOYSA-N
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Description

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine N-oxide moiety.

Properties

IUPAC Name

2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLXGHRNHWCLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid; dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • IUPAC Name : 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 175.19 g/mol
  • CAS Registry Number : 22204-53-1

The biological activity of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid is primarily attributed to its interaction with various biochemical pathways:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate, which is critical for synaptic plasticity and cognitive functions.
  • Antioxidant Activity : It exhibits antioxidant properties, potentially protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, thus offering therapeutic potential in conditions characterized by chronic inflammation.

Biological Activity Data

A summary of the biological activities identified in various studies is presented in the table below:

Biological Activity Description Reference
Neuroprotective EffectsProtects neurons from excitotoxicity
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines
Modulation of Glutamate ReceptorsAffects NMDA receptor activity

Case Studies

Several case studies have highlighted the efficacy of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid in specific applications:

  • Neurodegenerative Disease Models :
    • In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neuroprotection.
    • A study demonstrated that the compound could enhance synaptic plasticity in hippocampal slices, suggesting its utility in treating memory-related disorders.
  • Inflammatory Disease Models :
    • Research involving models of rheumatoid arthritis showed that treatment with the compound led to decreased joint inflammation and pain, supporting its anti-inflammatory properties.

Scientific Research Applications

Neuroprotective Effects
Research indicates that derivatives of pyridine compounds, including 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid, exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and neuronal damage, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can enhance neuronal survival in vitro under stress conditions, suggesting their role as potential therapeutic agents in neuroprotection .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its structure allows it to interact with microbial cell membranes, leading to disruption and subsequent cell death. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Therapeutic Applications

Potential in Cancer Treatment
Recent studies suggest that compounds similar to 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Role in Metabolic Disorders
Research has indicated that this compound may influence metabolic pathways, particularly those related to amino acid metabolism. Its ability to act as a substrate or inhibitor in metabolic reactions could position it as a therapeutic agent for conditions like diabetes and obesity .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study conducted on animal models of Alzheimer's disease showed that administration of 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid led to significant improvements in cognitive function and reduced amyloid plaque formation. This suggests its potential as a neuroprotective agent in Alzheimer's therapy .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings highlight its potential application in developing new antimicrobial therapies .

Chemical Reactions Analysis

Reactivity Analysis

Reactivity Feature Mechanism Key Observations
Pyridinium ion stability Resonance stabilization of the positively charged nitrogenEnhances resistance to nucleophilic attack
Amino group reactivity Protonation/deprotonation under acidic/basic conditionsFacilitates amide bond formation or coupling reactions
Carboxylic acid functionality Nucleophilic attack (e.g., esterification, amidation)Reacts with alcohols/amines to form esters/amides
Electron transfer Pyridinium’s role as an electron acceptorPotential in redox-driven reactions (e.g., with reducing agents)

Redox Reactions

Pyridinium ions are known to participate in electron transfer processes. For example:

  • Reduction of pyridinium by hydride donors (e.g., NaBH4).

  • Oxidation of pyridinium derivatives to generate reactive intermediates.

Stability and Reaction Conditions

Condition Effect Relevant Example
Acidic pH Protonation of amino/carboxylic acid groupsStabilization as dihydrochloride salt
Basic pH Deprotonation, enhancing nucleophilicityFacilitates amide bond formation
High temperatures Potential degradation of pyridinium ionRequires controlled conditions for coupling reactions

Challenges and Considerations

  • Pyridinium ion stability : May limit reactivity under harsh conditions.

  • Salt form : Dihydrochloride increases solubility in polar solvents but reduces nucleophilicity.

  • Stereochemistry : Enantiomeric purity affects biological activity (e.g., (R)- vs. (S)-isomers in ).

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogs based on substituents, molecular weight, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence Source
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride 6-Chloropyridin-3-yl C₈H₁₁Cl₃N₂O₂ 273.55 Intermediate in drug synthesis; halogen enhances reactivity
L-Histidine dihydrochloride Imidazol-4-yl C₆H₁₀Cl₂N₃O₂ 209.67 Biochemical research; natural amino acid derivative
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride 4-Methyltriazol-3-yl C₆H₁₂Cl₂N₄O₂ 243.1 Small-molecule scaffold for drug discovery
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid dihydrochloride Sulfanylethoxy-ether chain C₁₄H₂₈Cl₂N₂O₆S₂ 467.4 Chelating agent; potential metalloenzyme studies
Key Observations:
  • Pharmacological Relevance : The imidazole group in L-histidine dihydrochloride () is critical for enzyme active sites, while the triazole analog () is tailored for modular drug design.
  • Synthetic Complexity : The sulfanylethoxy-ether derivative () requires multi-step synthesis, contrasting with simpler pyridine-based analogs .

Pharmacological and Biochemical Properties

  • Solubility : The dihydrochloride salt form improves solubility in polar solvents, a feature shared with L-histidine dihydrochloride () .
  • Bioactivity : Pyridine N-oxide derivatives are studied for antioxidant properties, while chloropyridine analogs () may exhibit antimicrobial activity .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid dihydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically starts with a chiral amino acid backbone (e.g., L-serine or L-alanine) to preserve stereochemistry. The pyridinium oxide group is introduced via nucleophilic substitution or oxidation reactions. For example:
  • Step 1 : Protect the amino group using Boc anhydride.
  • Step 2 : Couple the intermediate with a pyridine derivative under basic conditions.
  • Step 3 : Oxidize the pyridine moiety to form the pyridinium oxide group.
  • Step 4 : Deprotect the amino group and form the dihydrochloride salt using hydrochloric acid in diethyl ether .
    Key intermediates include Boc-protected amino acids and pyridine-oxide precursors.

Q. How can researchers optimize purification of this compound given its dihydrochloride salt form?

  • Methodological Answer : The dihydrochloride salt enhances water solubility, making recrystallization from aqueous ethanol (70–80%) effective. For impurity removal:
  • Use ion-exchange chromatography to separate charged byproducts.
  • Employ reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients for high-purity isolation .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Avoid non-polar solvents (e.g., hexane) due to poor solubility. For biological assays:
  • Prepare stock solutions in sterile PBS (pH 7.4) or cell culture-grade DMSO (<0.1% final concentration) .

Advanced Research Questions

Q. How does the pyridinium oxide group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing pyridinium oxide group activates the β-carbon for nucleophilic attack. For example:
  • Experimental Design : React the compound with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃).
  • Analysis : Monitor reaction progress via TLC (silica gel, ethanol:ethyl acetate 1:3). The product (alkylated derivative) shows a higher Rf value than the parent compound.
    Contradictory data may arise if competing oxidation of the pyridinium oxide occurs; mitigate this by using inert atmospheres (N₂/Ar) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the pyridinium oxide proton (δ 8.5–9.0 ppm) and α-amino proton (δ 3.1–3.3 ppm). Compare with computational simulations (e.g., DFT) for stereochemical confirmation.
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect the [M+H]+ ion (expected m/z: calculated from C₈H₁₀Cl₂N₂O₃).
  • IR : Confirm the carboxylate (1700–1750 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Conditions : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH) and store at 25°C/40°C.
  • Analysis : Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
    Key Finding : The compound is stable at pH 4–6 (t½ > 1 week at 25°C) but hydrolyzes rapidly at pH >8 due to deprotonation of the pyridinium oxide group .

Contradictions and Mitigations

  • Stereochemical Purity : Some synthetic routes (e.g., ) may yield racemic mixtures. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Stability in DMSO : While DMSO is a common solvent, prolonged storage can lead to sulfoxide formation. Verify purity via 1H NMR before critical assays .

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